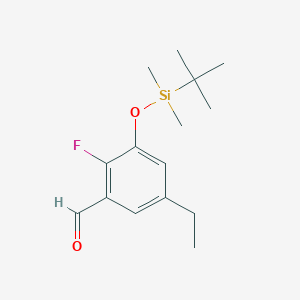
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde
Übersicht
Beschreibung
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with tert-butyl(dimethyl)silyloxy, ethyl, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride.
Formylation: The protected intermediate undergoes formylation using n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures (around -78°C).
Introduction of Ethyl and Fluorine Groups: The ethyl and fluorine groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the silyl protecting group.
Major Products Formed
Oxidation: 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-ethyl-2-fluorobenzoic acid.
Reduction: 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-ethyl-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde depends on its specific application
Electrophilic Addition: The aldehyde group can participate in electrophilic addition reactions with nucleophiles.
Hydrogen Bonding: The fluorine atom can form hydrogen bonds with suitable acceptors.
Steric Effects: The bulky tert-butyl(dimethyl)silyloxy group can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the benzaldehyde core and fluorine substitution.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a similar silyloxy group but has an acetaldehyde core instead of benzaldehyde.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features a silyloxy group but is based on an indole structure.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
891843-07-5 |
|---|---|
Molekularformel |
C15H23FO2Si |
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-ethyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C15H23FO2Si/c1-7-11-8-12(10-17)14(16)13(9-11)18-19(5,6)15(2,3)4/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
PATHRRDCOKCOAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)O[Si](C)(C)C(C)(C)C)F)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















